4-(4-methoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine
Overview
Description
4-(4-methoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine typically involves the following steps:
Formation of the phthalazine core: This can be achieved by cyclization reactions involving appropriate precursors such as phthalic anhydride and hydrazine.
Substitution reactions:
Amidation: The final step involves the formation of the amine linkage, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted product.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)phthalazin-1-amine: Lacks the methyl group on the phenyl ring.
N-(4-methylphenyl)phthalazin-1-amine: Lacks the methoxy group on the phenyl ring.
Phthalazin-1-amine: Lacks both methoxy and methyl groups.
Uniqueness
The presence of both methoxy and methyl groups in 4-(4-methoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine can influence its chemical reactivity, solubility, and potential biological activity, making it unique compared to its analogs.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-7-11-17(12-8-15)23-22-20-6-4-3-5-19(20)21(24-25-22)16-9-13-18(26-2)14-10-16/h3-14H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLPHDZAYWEKJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.